1,3-Benzodioxol-5-yl(phenyl)methanone
Overview
Description
1,3-Benzodioxol-5-yl(phenyl)methanone is an organic compound with the molecular formula C14H10O3. It is known for its unique structure, which includes a benzodioxole ring fused to a phenyl group via a methanone linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been shown to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Biochemical Pathways
It can be inferred from related compounds that the compound may affect pathways related tocell cycle regulation and apoptosis .
Result of Action
Related compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1,3-Benzodioxol-5-yl(phenyl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase enzymes, which are crucial in the metabolism of neurotransmitters. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to alterations in neurotransmitter levels and subsequent biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, it binds to the active site of monoamine oxidase enzymes, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin . This inhibition can result in significant biochemical and physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes and overall cell health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have shown that low doses can modulate neurotransmitter levels without causing significant harm, whereas high doses can result in neurotoxicity and other adverse outcomes . Understanding the dosage threshold is crucial for its safe application in research and potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in biochemical processes within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-yl(phenyl)methanone can be synthesized through several synthetic routes. One common method involves the condensation of 1,3-benzodioxole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxol-5-yl(phenyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anticancer or antimicrobial properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure without the phenyl methanone group.
Benzophenone: Contains a similar methanone linkage but lacks the benzodioxole ring.
1,3-Benzodioxol-5-yl(phenyl)ethanone: Similar structure with an ethanone linkage instead of methanone.
Uniqueness
1,3-Benzodioxol-5-yl(phenyl)methanone is unique due to the combination of the benzodioxole ring and phenyl methanone group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAFOQOPSOGIFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343653 | |
Record name | 1,3-Benzodioxol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54225-86-4 | |
Record name | 1,3-Benzodioxol-5-yl(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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